(3S)-3-(Phenylmethoxy)-hexadecanal

Catalog No.
S12273792
CAS No.
M.F
C23H38O2
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-(Phenylmethoxy)-hexadecanal

Product Name

(3S)-3-(Phenylmethoxy)-hexadecanal

IUPAC Name

(3S)-3-phenylmethoxyhexadecanal

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-23(19-20-24)25-21-22-16-13-12-14-17-22/h12-14,16-17,20,23H,2-11,15,18-19,21H2,1H3/t23-/m0/s1

InChI Key

ATQHYQAAYJBYFX-QHCPKHFHSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](CC=O)OCC1=CC=CC=C1

(3S)-3-(Phenylmethoxy)-hexadecanal is a long-chain aldehyde characterized by its unique structure, which includes a phenylmethoxy group attached to the third carbon of a hexadecanal backbone. This compound is notable for its potential applications in various fields, including fragrance and flavor industries, due to its aromatic properties. Its molecular formula is C23H46OC_{23}H_{46}O, indicating the presence of 23 carbon atoms, 46 hydrogen atoms, and one oxygen atom. The specific stereochemistry at the third carbon (3S) contributes to its distinct physical and chemical properties.

  • Oxidation: Aldehydes can be oxidized to carboxylic acids. In the case of (3S)-3-(Phenylmethoxy)-hexadecanal, oxidation would yield (3S)-3-(Phenylmethoxy)-hexadecanoic acid.
  • Reduction: This compound can also undergo reduction to form its corresponding alcohol, (3S)-3-(Phenylmethoxy)-hexadecanol.
  • Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines or alcohols, to form imines or hemiacetals respectively.

The synthesis of (3S)-3-(Phenylmethoxy)-hexadecanal can be approached through several methods:

  • Alkylation Reaction: Starting from a hexadecanal precursor, alkylation with phenylmethanol in the presence of a suitable base can yield the desired compound.
  • Grignard Reaction: Utilizing a Grignard reagent derived from phenylmethanol can also facilitate the formation of the phenylmethoxy group on the hexadecanal backbone.
  • Oxidative Cleavage: Another method involves the oxidative cleavage of longer-chain fatty aldehydes or alcohols followed by functionalization to introduce the phenylmethoxy group.

(3S)-3-(Phenylmethoxy)-hexadecanal finds applications primarily in:

  • Fragrance Industry: Due to its aromatic properties, it is used as a fragrance component in perfumes and personal care products.
  • Flavoring Agents: It may also serve as a flavoring agent in food products, enhancing taste profiles with its sweet and floral notes.
  • Chemical Intermediates: The compound can be utilized as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with (3S)-3-(Phenylmethoxy)-hexadecanal. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
HexanalStraight-chain aldehydeShorter chain length; less aromatic
BenzaldehydeAromatic aldehydeSimple structure; lacks long aliphatic chain
(Z)-Octadec-9-enalUnsaturated long-chain aldehydeContains a double bond; different sensory profile
NonanalStraight-chain aldehydeSimilar chain length; less complex aroma

Each of these compounds has distinct characteristics that differentiate them from (3S)-3-(Phenylmethoxy)-hexadecanal, particularly in terms of chain length, saturation, and aromaticity.

XLogP3

7.7

Hydrogen Bond Acceptor Count

2

Exact Mass

346.287180451 g/mol

Monoisotopic Mass

346.287180451 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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